molecular formula C12H9N5O3 B15218668 5-[(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]pyridine-3-carboxylic acid

5-[(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]pyridine-3-carboxylic acid

Cat. No.: B15218668
M. Wt: 271.23 g/mol
InChI Key: DLTYKTQKIPZPLS-UHFFFAOYSA-N
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Description

Structure and Properties
5-[(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]pyridine-3-carboxylic acid (IUPAC name) is a heterocyclic compound featuring a triazolopyrazine core linked via an ether bond to a pyridine ring bearing a carboxylic acid group. Its dihydrochloride salt (CAS: 1421604-98-9) has a molecular formula of C₁₂H₁₁Cl₂N₅O₃ and a molecular weight of 344.15 g/mol . The compound is typically synthesized through a two-step process involving condensation of ethyl 2-oxoacetate with 5-substituted 2-hydrazinylpyridines, followed by PhI(OAc)₂-mediated cyclization to form the triazolo[4,3-a]pyridine scaffold. Subsequent amidation or salt formation yields the final product .

The dihydrochloride form enhances solubility but was discontinued in some markets, possibly due to stability or manufacturing challenges . Its structural uniqueness lies in the 3-methyl group on the triazolopyrazine ring and the carboxylic acid on the pyridine moiety, which influence its physicochemical and biological properties.

Properties

Molecular Formula

C12H9N5O3

Molecular Weight

271.23 g/mol

IUPAC Name

5-[(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]pyridine-3-carboxylic acid

InChI

InChI=1S/C12H9N5O3/c1-7-15-16-10-11(14-2-3-17(7)10)20-9-4-8(12(18)19)5-13-6-9/h2-6H,1H3,(H,18,19)

InChI Key

DLTYKTQKIPZPLS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=CN=C2OC3=CN=CC(=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]pyridine-3-carboxylic acid typically involves multiple steps. One common method includes the reaction of 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine with a suitable pyridine derivative under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of automated reactors and continuous flow systems to ensure consistent production. The purification process often involves techniques like crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-[(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-[(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. In antibacterial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. In anticancer research, it can inhibit key kinases involved in cell proliferation and survival pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Methyl Group Variations

  • 5-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yloxy}pyridine-3-carboxylic acid dihydrochloride (CAS: 1421604-47-8): This analog lacks the 3-methyl group on the triazolopyrazine ring.

Carboxylic Acid Position

  • 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid hydrochloride (CAS unspecified):
    Here, the carboxylic acid is directly attached to the triazolopyrazine core instead of the pyridine ring. This positional difference alters electronic distribution and hydrogen-bonding capabilities, which may impact interactions with biological targets like enzymes or receptors .

Core Heterocycle Modifications

  • Pyrazolo[3,4-d]pyrimidines and Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines :
    These compounds (e.g., from ) replace the triazolopyrazine core with pyrazolopyrimidine or fused triazolo-pyrimidine systems. Such changes modify ring aromaticity and electron density, influencing binding affinity and selectivity in pharmacological contexts .
  • Ethyl 4-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl)methylamino)cyclohexanecarboxylate: This derivative incorporates a pyrrolo group and a cyclohexanecarboxylate side chain, increasing steric bulk. Such modifications may enhance target specificity but reduce solubility compared to the target compound .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Salt Form Notable Properties
5-[(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]pyridine-3-carboxylic acid dihydrochloride Triazolo[4,3-a]pyrazine + pyridine 3-Methyl, pyridine-3-carboxylic acid 344.15 Dihydrochloride Discontinued due to stability concerns
5-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yloxy}pyridine-3-carboxylic acid dihydrochloride Triazolo[4,3-a]pyrazine + pyridine No methyl, pyridine-3-carboxylic acid ~330* Dihydrochloride Likely lower lipophilicity vs. methyl analog
3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid hydrochloride Triazolo[4,3-a]pyrazine 3-Methyl, carboxylic acid on triazolo core 212.27 Hydrochloride Altered hydrogen-bonding profile
Ethyl 4-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl)methylamino)cyclohexanecarboxylate Pyrrolo-triazolo[4,3-a]pyrazine Pyrrolo group, cyclohexanecarboxylate Not reported Free base Enhanced steric bulk; potential solubility issues

*Estimated based on structural similarity.

Biological Activity

The compound 5-[(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]pyridine-3-carboxylic acid , also known as 5-[(3-methyl[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]nicotinic acid dihydrochloride , is a derivative of pyridine and triazole with potential therapeutic applications. This article reviews its biological activities based on existing research, exploring its pharmacological properties, synthesis pathways, and potential implications in medicinal chemistry.

Chemical Structure and Properties

The chemical formula of this compound is C12H9N5O32ClHC_{12}H_{9}N_{5}O_{3}\cdot 2ClH, with a molecular weight of approximately 290.18 g/mol. It features a pyridine ring substituted with a triazole moiety, which is critical for its biological activity. The compound's structure allows for various interactions with biological targets due to the presence of nitrogen atoms and functional groups that can participate in hydrogen bonding and other interactions.

Antitumor Activity

Recent studies have highlighted the antiproliferative effects of compounds related to the triazolo[4,3-a]pyrazine scaffold. For instance, a compound identified as 17l demonstrated significant antiproliferative activity against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values of 0.98 µM, 1.05 µM, and 1.28 µM respectively . This suggests that derivatives like this compound may exhibit similar or enhanced activity due to structural similarities.

Kinase Inhibition

Inhibitory activity against kinases such as c-Met and VEGFR-2 has been observed in related compounds . The compound 17l exhibited IC50 values of 26 nM for c-Met and 2.6 µM for VEGFR-2. These findings indicate that this compound could potentially act as a targeted therapy for cancers driven by these pathways.

The mechanism through which these compounds exert their effects includes inducing apoptosis in cancer cells and inhibiting key signaling pathways involved in cell proliferation . For example, fluorescence quantitative PCR results showed that compound 17l inhibited the expression of c-Met and VEGFR-2 in A549 cells.

Synthesis Pathways

The synthesis of this compound typically involves multi-step processes that include:

  • Formation of the triazole ring through cyclization reactions.
  • Substitution reactions to introduce the pyridine and carboxylic acid functionalities.
    These synthetic routes are crucial for optimizing yield and purity for biological evaluation.

Case Studies

Several studies have documented the biological evaluation of triazole derivatives:

  • Anticancer Studies : Various derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo models.
  • Enzymatic Inhibition : Research has indicated that modifications on the triazole ring can significantly alter the inhibitory potency against specific enzymes.

Data Summary Table

Biological ActivityCompoundIC50 ValueTarget
Antiproliferative17l0.98 µMA549
Antiproliferative17l1.05 µMMCF-7
Antiproliferative17l1.28 µMHeLa
Kinase Inhibition17l26 nMc-Met
Kinase Inhibition17l2.6 µMVEGFR-2

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